4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole
Description
Background and Classification of Thiazole Derivatives
Thiazole represents a fundamental five-membered heterocyclic compound containing both nitrogen and sulfur atoms positioned at the 1 and 3 positions respectively within the aromatic ring system. The thiazole nucleus, characterized by the molecular formula C₃H₃NS, belongs to the extensive family of azoles, which includes structurally related heterocycles such as imidazoles and oxazoles. The structural classification of thiazole places it among the most versatile heterocyclic frameworks in organic chemistry, distinguished by its unique electronic properties arising from the presence of both nitrogen and sulfur heteroatoms.
The aromatic character of thiazole derivatives stems from the delocalization of pi-electrons across the five-membered ring system, which satisfies Huckel's rule with six pi-electrons contributing to the aromatic stabilization. This electronic configuration results in significant pi-electron delocalization and confers substantial aromaticity to the thiazole ring, more pronounced than that observed in corresponding oxazole derivatives. The calculated pi-electron density analysis reveals that the C5 position serves as the primary site for electrophilic substitution reactions, while the C2-H position demonstrates susceptibility to deprotonation processes.
Thiazole derivatives can be systematically classified based on their substitution patterns and structural modifications. The most common classification system categorizes these compounds according to the nature and position of substituents attached to the thiazole core. Natural thiazole derivatives occur in various biological systems, including peptide alkaloids, metabolites, and cyclopeptides, while synthetic derivatives encompass a vast array of structurally diverse compounds designed for specific applications. Semi-synthetic thiazole derivatives represent an intermediate category, combining natural structural motifs with synthetic modifications to enhance desired properties.
The substitution patterns in thiazole derivatives typically focus on positions 2, 4, and 5 of the heterocyclic ring, where hydrogen atoms can be replaced with various functional groups to modulate the compound's properties. The electron-deficiency pattern within the thiazole ring system shows position-2 as the most electron-deficient site, position-4 as nearly neutral, and position-5 as slightly electron-rich, which directly influences the reactivity and substitution preferences of thiazole derivatives. This electronic distribution pattern has profound implications for the design and synthesis of specific thiazole derivatives with targeted properties.
Historical Development of Thiazole Chemistry
The historical foundation of thiazole chemistry traces back to November 18, 1887, when Arthur Rudolf Hantzsch, in collaboration with J. H. Weber, established the fundamental principles of thiazole synthesis and structure elucidation. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the first comprehensive definition of thiazoles, describing them as nitrogen and sulfur-containing substances with the formula (CH)₃NS that relate to pyridine in the same manner that thiophene relates to benzene.
Hantzsch and Weber's pioneering work demonstrated the existence of both thiazole and isothiazole structures, comparing them to glyoxaline and pyrazole respectively. Their systematic investigation led to the proposal of naming benzothiazole as the "Methenylamido-phenylmercaptan" previously discovered by A. W. Hofmann, thereby establishing a coherent nomenclature system for thiazole derivatives. The extension of this nomenclature system resulted in the systematic naming of three azole derivatives: thiazole, imidazole, and oxazole, corresponding to derivatives of thiophene, pyrrole, and furan respectively.
The development of synthetic methodologies for thiazole derivatives began with Hantzsch's fundamental synthesis approach, which involved the reaction of α-haloketones or α-halogenaldehydes with thioamides. This methodology, known as the Hantzsch thiazole synthesis, became one of the most important and widely utilized methods for constructing thiazole rings. The reaction mechanism involves the nucleophilic attack of the thioamide sulfur atom on the α-haloketone, followed by cyclization and elimination to form the thiazole ring system.
Subsequent developments in thiazole chemistry included the Cook-Heilbron synthesis, discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy. This synthetic approach highlights the formation of 5-aminothiazoles through the chemical reaction of α-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild aqueous conditions. The Cook-Heilbron synthesis marked one of the first examples of 5-aminothiazole synthesis with significant yield and structural diversity, expanding the accessible chemical space within thiazole chemistry.
The evolution of thiazole synthesis methodologies continued throughout the twentieth century with the development of various specialized approaches. Tcherniac's synthesis emerged as another important method for preparing 2-substituted thiazoles through the hydrolysis of α-thiocyanic ketones with acid or their treatment with sulfur compounds. Additional synthetic strategies included the use of thioformamide with α-thiocyanotoketones and vinyl bromide, providing alternative routes to thiazole derivatives with different substitution patterns.
The historical controversy between Hantzsch and Tcherniac regarding the structure and properties of certain thiazole derivatives illustrates the challenges faced by early researchers in establishing definitive structural assignments. This scientific debate, which continued for several decades, ultimately contributed to a more thorough understanding of thiazole chemistry and the development of improved analytical methods for structural characterization. The resolution of these controversies led to more sophisticated synthetic approaches and better understanding of thiazole reactivity patterns.
Discovery and Characterization of 4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole
The specific compound this compound represents a sophisticated example of modern thiazole derivative design, incorporating both brominated and trifluoromethylated aromatic substituents. This compound, registered under Chemical Abstracts Service number 211032-07-4, demonstrates the advanced state of contemporary thiazole chemistry through its complex substitution pattern and precise structural arrangement.
The molecular structure of this compound features a thiazole core substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and at the 4-position with a 4-bromophenyl group. The molecular formula C₁₆H₉BrF₃NS reflects the incorporation of both halogen and fluorinated substituents, resulting in a molecular weight of 384.21 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is 4-(4-bromophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, clearly indicating the substitution pattern and structural arrangement.
The structural characterization of this compound has been accomplished through comprehensive analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallographic analysis where applicable. The compound exhibits characteristic thiazole ring proton chemical shifts in the ¹H nuclear magnetic resonance spectrum, with signals appearing between 7.27 and 8.77 parts per million, indicating significant diamagnetic ring current effects consistent with aromatic character. The incorporation of electron-withdrawing substituents such as the trifluoromethyl group and bromine atom significantly influences the electronic distribution within the molecule, affecting both chemical reactivity and physical properties.
The synthesis of this compound can be achieved through various methodological approaches, with the most common involving the Hantzsch thiazole synthesis using appropriately substituted starting materials. One documented synthetic route involves the reaction of 2-(4-bromophenyl)-2-oxoethyl thiocyanate with specific reagents under controlled conditions, yielding the desired thiazole derivative with moderate to good efficiency. The synthetic procedure typically requires careful control of reaction conditions, including temperature, solvent selection, and reaction time, to achieve optimal yields and product purity.
The physical properties of this compound include its crystalline nature at room temperature, with specific melting point characteristics that facilitate its isolation and purification. The compound demonstrates solubility characteristics typical of substituted aromatic thiazoles, with solubility patterns influenced by the presence of both polar and nonpolar substituents. Storage recommendations for this compound typically specify sealed containers under dry conditions at temperatures between 2-8 degrees Celsius to maintain chemical stability and prevent degradation.
Significance in Heterocyclic Chemistry Research
The research significance of this compound extends beyond its individual structural characteristics to encompass broader implications for heterocyclic chemistry development and application. This compound serves as a representative example of advanced thiazole derivative design, demonstrating the potential for creating structurally complex heterocyclic compounds with precisely controlled substitution patterns. The strategic incorporation of both electron-withdrawing groups positions this compound as a valuable tool for investigating structure-activity relationships within thiazole-based chemical libraries.
Contemporary research has positioned thiazole derivatives as crucial components in various fields of chemical investigation, including medicinal chemistry, materials science, and catalysis. The specific substitution pattern present in this compound provides researchers with opportunities to explore the effects of combined halogen and fluorinated substituents on heterocyclic reactivity and properties. The presence of both brominated and trifluoromethylated aromatic rings allows for systematic investigation of electronic effects, steric influences, and intermolecular interaction patterns.
The compound's significance in heterocyclic chemistry research is further enhanced by its potential as a synthetic intermediate for more complex molecular architectures. The bromine substituent provides a convenient handle for various cross-coupling reactions, including Suzuki-Miyaura coupling, Heck reactions, and other palladium-catalyzed transformations. This reactivity profile enables the compound to serve as a building block for the construction of more elaborate thiazole-containing molecular frameworks with potential applications in diverse research areas.
Research investigations involving this compound have contributed to the understanding of thiazole-based hybrid compounds and their biological activities. The compound has been incorporated into various hybrid molecular architectures, including thiazolyl-pyrazoline conjugates and other heterocyclic combinations, demonstrating its versatility as a component in multi-heterocyclic systems. These investigations have provided valuable insights into the synergistic effects achievable through the combination of thiazole frameworks with other heterocyclic moieties.
Properties
IUPAC Name |
4-(4-bromophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF3NS/c17-13-7-3-10(4-8-13)14-9-22-15(21-14)11-1-5-12(6-2-11)16(18,19)20/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEMWNULJPQTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598437 | |
| Record name | 4-(4-Bromophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211032-07-4 | |
| Record name | 4-(4-Bromophenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(4-Bromophenyl)thiazol-2-amine Intermediate
One common route starts with p-bromoacetophenone reacting with thiourea in the presence of iodine as a catalyst to yield 4-(4-bromophenyl)thiazol-2-amine as an intermediate. This intermediate is then further reacted with aromatic aldehydes to obtain the target thiazole derivatives.
| Step | Reactants | Conditions | Product | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| 1 | p-Bromoacetophenone + Thiourea | Iodine catalyst, reflux | 4-(4-Bromophenyl)thiazol-2-amine | 65-85 | 117-136 | Intermediate for further steps |
Preparation of 2-Bromo-4-(4-bromophenyl)thiazole
An alternative method involves the synthesis of 2-bromo-4-(4-bromophenyl)thiazole via bromination of 2-(4-bromophenyl)-2-oxoethyl thiocyanate. The process includes:
- Stirring the thiocyanate derivative with 30% hydrogen bromide in acetic acid under nitrogen at room temperature for 7 hours.
- Neutralization with sodium hydroxide solution and stirring for 17 hours.
- Isolation of the product by filtration and purification.
This method yields the brominated thiazole with about 84% yield and melting point around 117-119 °C.
| Step | Reactants | Conditions | Product | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-(4-bromophenyl)-2-oxoethyl thiocyanate | 30% HBr in AcOH, N2, RT, 7 h | Brominated intermediate | - | - | Intermediate for cyclization |
| 2 | Above + NaOH aqueous solution | RT, 17 h | 2-Bromo-4-(4-bromophenyl)thiazole | 84 | 117-119 | Purified by filtration |
Synthesis of 4-(4-(Trifluoromethyl)phenyl)thiazol-2-amine Derivatives
For the trifluoromethyl-substituted phenyl group, the synthesis involves:
- Preparation of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone via bromination of the corresponding ketone.
- Cyclocondensation of this α-bromo ketone with thiourea or substituted thioamides in ethanol under reflux for 30 minutes.
- Isolation by extraction and recrystallization.
This method yields the 2-(4-(trifluoromethyl)phenyl)thiazol-2-amine derivatives with yields around 60-70%.
| Step | Reactants | Conditions | Product | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-(Trifluoromethyl)acetophenone + Br2 | CHCl3, RT | 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone | - | - | Bromination step |
| 2 | Above + Thiourea | Ethanol, reflux, 30 min | 4-(4-(Trifluoromethyl)phenyl)thiazol-2-amine | 60-70 | 232 (example) | Cyclization to thiazole |
Final Assembly of 4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole
The target compound is synthesized by coupling the 4-(4-bromophenyl)thiazol-2-amine intermediate with the 4-(trifluoromethyl)phenyl moiety, often via condensation or cross-coupling reactions. Specific details on this step are less frequently reported but generally involve:
- Use of palladium-catalyzed cross-coupling or condensation with appropriate precursors.
- Purification by recrystallization or chromatography.
Research Findings and Analytical Data
Yields and Physical Properties
| Compound | Molecular Formula | Color | Melting Point (°C) | Yield (%) | Rf Value (TLC) |
|---|---|---|---|---|---|
| 4-(4-Bromophenyl)thiazol-2-amine (Intermediate) | C9H6BrNS | Light yellow | 117-120 | 65-85 | 0.25-0.45 |
| 2-Bromo-4-(4-bromophenyl)thiazole | C9H5Br2NS | Light yellow | 117-119 | 84 | - |
| 4-(4-(Trifluoromethyl)phenyl)thiazol-2-amine | C10H5F3NS | Yellowish white | ~232 | 60-70 | - |
Spectroscopic Characterization
- 1H NMR : Aromatic protons appear in the δ 7.5–8.2 ppm range; thiazole ring protons and amine protons show characteristic singlets or multiplets depending on substitution.
- Mass Spectrometry : Molecular ion peaks consistent with expected molecular weights, e.g., m/z 308 for 4-bromo-2-(4-(trifluoromethyl)phenyl)thiazole.
- Melting Points : Consistent with literature values, confirming purity and identity.
Summary Table of Preparation Routes
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Typical conditions involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: A structurally similar compound with a bromine atom attached to a biphenyl system.
N-(4-Bromophenyl)-3-(trifluoromethyl)benzamide: Another compound containing both bromine and trifluoromethyl groups, but with a different core structure
Uniqueness
4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole is unique due to the presence of both a thiazole ring and the combination of bromine and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
The compound 4-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific thiazole derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Antitumor Activity
Thiazole derivatives have shown significant anticancer properties. In various studies, compounds similar to this compound have been evaluated for their cytotoxic effects against different cancer cell lines. Notably, the presence of electron-withdrawing groups, such as bromine and trifluoromethyl groups, has been correlated with enhanced anticancer activity.
- Case Study : A study evaluated a series of thiazole derivatives against the A-431 cell line, revealing that modifications in the phenyl ring significantly influenced cytotoxicity. Compounds with halogen substitutions exhibited lower IC50 values, indicating higher potency compared to standard chemotherapeutics like doxorubicin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A-431 |
| Compound 2 | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of thiazoles are well-documented. Research indicates that thiazole derivatives possess activity against a range of bacterial strains.
- Case Study : In a recent investigation, several thiazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with bromine and trifluoromethyl substitutions exhibited significant antibacterial effects comparable to standard antibiotics like norfloxacin .
| Bacterial Strain | MIC (µg/mL) | Compound Tested |
|---|---|---|
| S. aureus | <1250 | This compound |
| E. coli | <1250 | This compound |
Antimalarial Activity
Thiazoles have also been explored for their antimalarial potential. Studies on related compounds indicate that structural modifications can lead to enhanced activity against Plasmodium falciparum.
- Case Study : A series of thiazole analogs were synthesized and evaluated for their efficacy against chloroquine-sensitive strains of P. falciparum. The results showed that the introduction of electron-withdrawing groups at specific positions on the phenyl ring significantly improved antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the biological activity of thiazole derivatives is heavily influenced by substituents on the aromatic rings:
- Electron-Withdrawing Groups : The presence of halogens (e.g., Br, F) enhances electron deficiency, increasing reactivity towards biological targets.
- Hydrophobic Interactions : The trifluoromethyl group contributes to hydrophobic interactions that may enhance binding affinity to target proteins.
- Positioning of Substituents : The position of substituents (ortho vs. para) affects steric hindrance and electronic properties, influencing overall biological activity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(4-bromophenyl)-2-(4-(trifluoromethyl)phenyl)thiazole?
The compound is typically synthesized via the Hantzsch thiazole synthesis. This involves condensation of a bromophenyl-substituted thioamide with α-bromoacetophenone derivatives. For example:
- Step 1 : React 4-bromophenylthioamide with 4-(trifluoromethyl)phenacyl bromide in ethanol under reflux.
- Step 2 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate eluent) . Characterization is performed using / NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
Q. How is the molecular structure of this compound validated experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Bond lengths : C–Br (1.89–1.91 Å), C–S (1.71–1.73 Å).
- Dihedral angles : ~30–35° between thiazole and bromophenyl/trifluoromethylphenyl rings, indicating moderate conjugation . Computational methods (DFT at B3LYP/6-31G**) complement experimental data by predicting optimized geometries and electrostatic potential surfaces .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition : Acetylcholinesterase (AChE) or HIV-1 reverse transcriptase (RT) assays at 1–100 µM concentrations.
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC > 50 µM suggests low toxicity).
- Binding affinity : Surface plasmon resonance (SPR) to measure dissociation constants () .
Advanced Research Questions
Q. How do substituents on the phenyl rings modulate biological activity?
Structure-activity relationship (SAR) studies reveal:
Q. What computational strategies predict binding modes with target proteins?
- Molecular docking : Use AutoDock Vina or Glide to model interactions (e.g., π–π stacking with Trp286 in AChE, hydrogen bonding with Tyr341) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
- Free energy calculations : MM-PBSA/GBSA to estimate binding free energy (ΔG < −30 kcal/mol suggests high affinity) .
Q. How can spectral contradictions (e.g., NMR vs. XRD data) be resolved?
- Dynamic effects : NMR captures solution-state conformers, while XRD shows static crystal packing. Use variable-temperature NMR to identify fluxional behavior.
- Tautomerism : For thiazole derivatives, NMR peaks at δ 7.8–8.2 ppm (thiazole-H) and XRD bond lengths confirm dominant tautomeric form .
- Solvent interactions : Compare DMSO-d (polar) vs. CDCl (non-polar) NMR spectra to detect solvent-induced shifts .
Q. What strategies optimize yield in large-scale synthesis?
- Catalysis : Use CuI (5 mol%) to accelerate cyclization steps (yield increases from 45% to 78%) .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes (150°C, 300 W) .
- Workup : Liquid-liquid extraction with dichloromethane/water (3:1) minimizes product loss .
Methodological Best Practices
Q. How to address low reproducibility in biological assays?
- Standardize protocols : Pre-incubate enzymes (AChE, RT) for 15 minutes before adding inhibitors.
- Control experiments : Include donepezil (AChE) or nevirapine (RT) as positive controls.
- Statistical validation : Perform triplicate runs with ANOVA (p < 0.05) .
Q. What analytical techniques resolve isomeric impurities?
- HPLC : Use a C18 column (acetonitrile/water gradient) to separate regioisomers (retention time difference ≥ 2 minutes).
- Chiral chromatography : For enantiomers, employ amylose-based columns with hexane/isopropanol .
Data Contradictions and Resolution
Q. Q. Why do docking scores sometimes conflict with experimental IC values?
- Entropic effects : Docking ignores solvation entropy; use MM-PBSA to account for water displacement.
- Protein flexibility : Induced-fit docking (IFD) better models conformational changes than rigid docking .
- Off-target interactions : SPR or isothermal titration calorimetry (ITC) validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
